ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate CAS 68683-09-0
ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate CAS 68683-09-0
Advanced Technical Guide: Synthesis, Mechanism, and Application of Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate
Introduction & Strategic Importance
In the landscape of modern medicinal chemistry, bifunctional heterocyclic building blocks are critical for the rapid assembly of complex pharmacophores. Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate (CAS 68683-09-0) stands out as a highly versatile intermediate[1]. Featuring a reactive electrophilic chloromethyl group at the C2 position and a manipulable ethyl ester at the C4 position, it serves as a foundational hub for divergent synthesis.
This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic synthesis, and downstream applications of this molecule, specifically tailored for process chemists and drug development professionals designing novel therapeutics, such as Interleukin-4 induced 1 (IL4I1) inhibitors and BACE1 inhibitors[2],[3].
Physicochemical Profiling
Understanding the baseline properties of CAS 68683-09-0 is essential for analytical tracking and downstream reaction design. The molecule is an electron-deficient heteroaromatic system, making the chloromethyl moiety highly susceptible to nucleophilic attack.
Table 1: Core Physicochemical Data
| Parameter | Value | Reference |
|---|---|---|
| Chemical Name | Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate | [1] |
| CAS Registry Number | 68683-09-0 | [1] |
| Molecular Formula | C₇H₈ClNO₃ | [1] |
| Molecular Weight | 189.60 g/mol | [1] |
| InChI Key | CQCJIAPGDPROEJ-UHFFFAOYSA-N | [1] |
| MDL Number | MFCD18433807 |[1] |
Mechanistic Chemistry: The Oxidation State Transfer
The de novo construction of the 1,3-oxazole ring from acyclic precursors is a masterclass in synthetic efficiency. Historically, oxazoles were synthesized by cyclizing serine derivatives to oxazolines, followed by harsh oxidation (e.g., using NiO₂ or BrCCl₃/DBU).
The modern, scalable route avoids hazardous oxidants by employing an elegant oxidation state transfer mechanism[4]. By utilizing dichloroacetonitrile as the C2 source, the gem-dichloro moiety provides the exact oxidation state required for the final heteroaromatic ring[3].
Expert Insight on Causality: A common pitfall in the synthesis of CAS 68683-09-0 is the inadvertent transesterification of the ethyl ester. While literature often cites the use of sodium methoxide in methanol for the cyclization of serine derivatives[3], applying this to L-serine ethyl ester will yield the methyl ester (CAS 208465-72-9) or a difficult-to-separate mixture. To maintain the integrity of the ethyl ester, the protocol must strictly utilize sodium ethoxide in anhydrous ethanol[5].
Fig 1: Mechanistic workflow for the de novo synthesis of the 1,3-oxazole core via oxidation state transfer.
Self-Validating Synthetic Methodology
To ensure reproducibility and high yield, the following protocol integrates In-Process Controls (IPCs) that create a self-validating system. Proceeding to subsequent steps is contingent upon analytical confirmation of the intermediates[5],[6].
Table 2: Stoichiometric Parameters (1.0 Mole Scale)
| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Role |
|---|---|---|---|---|
| Dichloroacetonitrile | 109.94 | 1.00 | 109.9 g | C2 Source / Electrophile |
| L-Serine Ethyl Ester HCl | 169.61 | 1.25 | 212.0 g | C4-C5 Source / Nucleophile |
| NaOEt (21 wt% in EtOH) | 68.05 | 0.15 + 1.00 | 56 mL + 375 mL | Base / Catalyst |
| Camphorsulfonic Acid (CSA)| 232.30 | 0.20 | 46.5 g | Aromatization Catalyst |
Step-by-Step Protocol:
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Imidate Formation: Charge a reactor with anhydrous ethanol (500 mL) and dichloroacetonitrile (1.0 eq). Cool to -5°C. Dropwise add a catalytic amount of NaOEt (0.15 eq). Stir for 45 minutes.
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IPC 1 (Self-Validation): Withdraw 50 µL, concentrate in vacuo, and analyze via ¹H NMR. The disappearance of the dichloroacetonitrile singlet and the appearance of the imidate CH signal (δ ~5.9 ppm) confirms complete conversion[5].
-
-
Cyclization: To the -5°C solution, add L-serine ethyl ester hydrochloride (1.25 eq) dissolved in ethanol (300 mL). Allow the reaction to warm to 25°C and stir for 16 hours.
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IPC 2: LC-MS analysis must show the mass of the dichloro-oxazoline intermediate (M+H expected ~254).
-
-
Elimination-Addition: Cool the mixture back to 0°C. Add NaOEt (1.0 eq) dropwise to maintain the temperature below 10°C. Stir for 16 hours at 25°C. Dilute with dichloromethane and water, extract the organic layer, dry over Na₂SO₄, and concentrate to yield the ethoxy-oxazoline intermediate[6].
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Aromatization: Dissolve the crude intermediate in toluene (700 mL). Add Camphorsulfonic acid (0.2 eq). Heat the mixture to 105°C (reflux) for 18 hours to drive off ethanol and aromatize the ring[3],[6].
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IPC 3 (Self-Validation): HPLC monitoring at 254 nm. The reaction is deemed complete when the intermediate peak is <2% area.
-
-
Workup: Cool to room temperature, wash with 5% NaHCO₃ (aq), dry the organic phase, and concentrate to afford Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate as a solid[6].
Downstream Derivatization in Drug Discovery
In pharmaceutical development, the utility of CAS 68683-09-0 lies in its orthogonal reactivity. The chloromethyl group acts as an excellent alkylating agent for primary and secondary amines, while the ethyl ester acts as a masked carboxylic acid for subsequent amide couplings[2].
For example, in the synthesis of IL4I1 inhibitors, the oxazole core is utilized to bridge a trifluoromethoxy-pyridine moiety with a complex amine. The chloromethyl group is displaced via an SN2 mechanism by a pyridinol oxygen (or amine), followed by LiOH-mediated saponification of the ethyl ester, and finally, HATU-mediated amide coupling[2].
Fig 2: Divergent derivatization pathways of CAS 68683-09-0 in targeted drug discovery.
References
- Google Patents. "WO2025085347A1 - Il4i1 inhibitors and uses thereof". World Intellectual Property Organization.
- Google Patents. "WO2000053589A1 - Process for preparing oxazole derivatives". World Intellectual Property Organization.
- Google Patents. "US9315520B2 - Process to prepare intermediate products". United States Patent and Trademark Office.
- Google Patents. "EA030085B1 - 2-AMINO-6-METHYL-4,4a,5,6-TETRAHYDROPYRANO[3,4-d][1,3]THIAZIN-8a(8H)-YL-1,3-THIAZOL-4-YL AMIDES". Eurasian Patent Organization.
Sources
- 1. ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate | 68683-09-0 [sigmaaldrich.com]
- 2. WO2025085347A1 - Il4i1 inhibitors and uses thereof - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents [patents.google.com]
- 6. EA030085B1 - 2-AMINO-6-METHYL-4,4a,5,6-TETRAHYDROPYRANO[3,4-d][1,3]THIAZIN-8a(8H)-YL-1,3-THIAZOL-4-YL AMIDES - Google Patents [patents.google.com]
